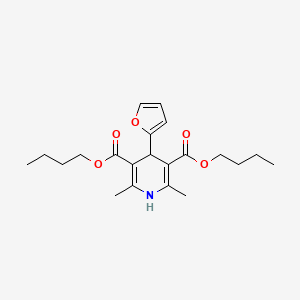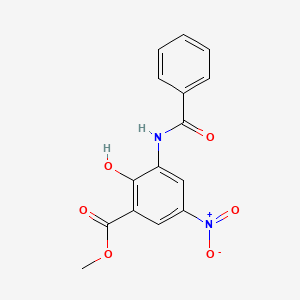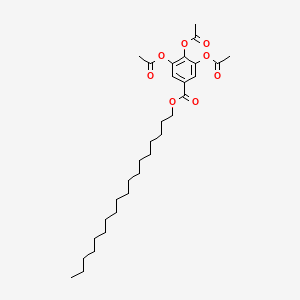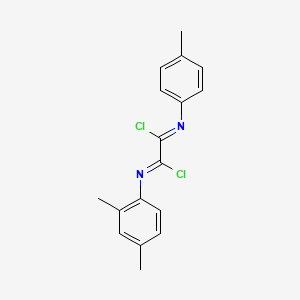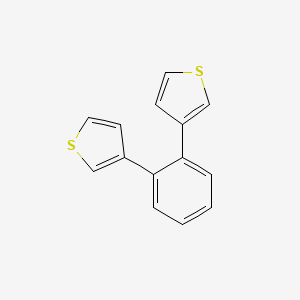
1,2-Di(thiophen-3-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Di(thiophen-3-yl)benzene is an organic compound that features a benzene ring substituted with two thiophene rings at the 1 and 2 positions Thiophene is a five-membered aromatic ring containing sulfur
準備方法
Synthetic Routes and Reaction Conditions
1,2-Di(thiophen-3-yl)benzene can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, where a dibromo-benzene derivative reacts with thiophene boronic acid in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions and yields the desired product with high efficiency.
Another method involves the Stille coupling reaction, where a stannylated thiophene derivative reacts with a dibromo-benzene compound in the presence of a palladium catalyst . This method also provides good yields and is widely used in the synthesis of thiophene-containing compounds.
Industrial Production Methods
Industrial production of this compound typically involves large-scale coupling reactions using automated reactors and continuous flow systems. These methods ensure high throughput and consistent product quality. The choice of catalyst and reaction conditions is optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
1,2-Di(thiophen-3-yl)benzene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Electrophiles like bromine, iodine, and nitrating agents, with solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
科学的研究の応用
1,2-Di(thiophen-3-yl)benzene has several scientific research applications:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Material Science: Employed in the development of conductive polymers and materials with unique electronic properties.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the design of new drugs with anticancer, anti-inflammatory, and antimicrobial properties.
Biological Research: Studied for its interactions with biological macromolecules and potential as a biosensor.
作用機序
The mechanism of action of 1,2-Di(thiophen-3-yl)benzene in various applications involves its ability to participate in π-π stacking interactions, electron transfer processes, and coordination with metal ions. These interactions are crucial in its role as an organic semiconductor and in its biological activity . The compound’s unique electronic properties are attributed to the conjugation between the benzene and thiophene rings, which facilitates charge transport and enhances its reactivity.
類似化合物との比較
Similar Compounds
2,5-Di(thiophen-3-yl)benzene: Similar structure but with thiophene rings at the 2 and 5 positions.
Dithieno[3,2-b2′,3′-d]thiophene (DTT): A fused thiophene derivative with enhanced electronic properties.
Thiophene: The parent compound with a single thiophene ring.
Uniqueness
1,2-Di(thiophen-3-yl)benzene is unique due to its specific substitution pattern, which influences its electronic properties and reactivity. The presence of two thiophene rings at the 1 and 2 positions of the benzene ring allows for extended conjugation and improved charge transport properties compared to other similar compounds .
特性
分子式 |
C14H10S2 |
|---|---|
分子量 |
242.4 g/mol |
IUPAC名 |
3-(2-thiophen-3-ylphenyl)thiophene |
InChI |
InChI=1S/C14H10S2/c1-2-4-14(12-6-8-16-10-12)13(3-1)11-5-7-15-9-11/h1-10H |
InChIキー |
ZOYNWUCLHBJRRO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=CSC=C2)C3=CSC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



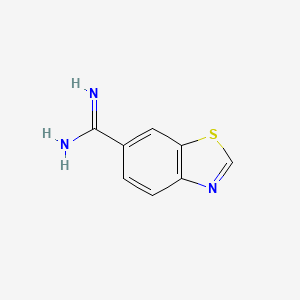

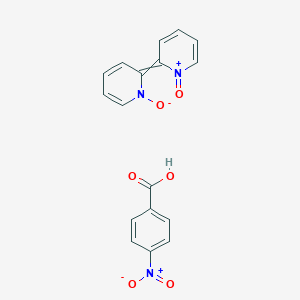
![Ethyl 3,5-bis[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B12522847.png)
![N-[3-(Trimethoxysilyl)propyl]pyridine-2-carboxamide](/img/structure/B12522855.png)

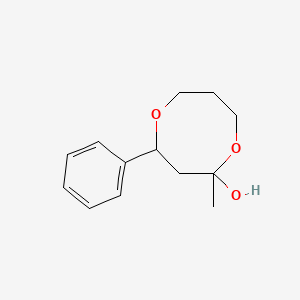
![1,3-Bis(2H-1,3-dithiol-2-ylidene)-1,3,4,9-tetrahydrothieno[3,4-b]quinoxaline](/img/structure/B12522873.png)
